molecular formula C9H20OSi B14342778 4-Methyl-1-(trimethylsilyl)pentan-2-one CAS No. 95547-15-2

4-Methyl-1-(trimethylsilyl)pentan-2-one

Cat. No.: B14342778
CAS No.: 95547-15-2
M. Wt: 172.34 g/mol
InChI Key: PZDXGIGATAVILM-UHFFFAOYSA-N
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Description

4-Methyl-1-(trimethylsilyl)pentan-2-one is an organic compound with the molecular formula C9H20OSi It is a ketone with a trimethylsilyl group attached to the carbon chain, making it a unique compound in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(trimethylsilyl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(trimethylsilyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-1-(trimethylsilyl)pentan-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trimethylsilyl)pentan-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ketone group is a key functional site for interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentan-2-one (Methyl isobutyl ketone): Similar structure but lacks the trimethylsilyl group.

    4-Methyl-2-pentanone: Another ketone with a similar carbon chain but different functional groups.

Uniqueness

4-Methyl-1-(trimethylsilyl)pentan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where stability and reactivity are crucial.

Properties

CAS No.

95547-15-2

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

4-methyl-1-trimethylsilylpentan-2-one

InChI

InChI=1S/C9H20OSi/c1-8(2)6-9(10)7-11(3,4)5/h8H,6-7H2,1-5H3

InChI Key

PZDXGIGATAVILM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C[Si](C)(C)C

Origin of Product

United States

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